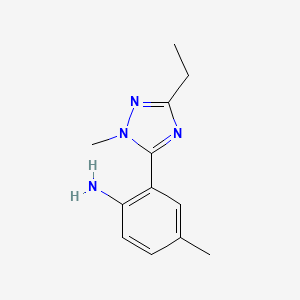
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline is a chemical compound with the molecular formula C11H14N4. It is a derivative of aniline and triazole, which are both significant in various chemical and pharmaceutical applications. This compound is known for its unique structure, which combines the properties of both aniline and triazole, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline typically involves the reaction of 3-ethyl-1-methyl-1H-1,2,4-triazole with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can increase the yield and purity of the product while reducing the reaction time and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or aniline moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives. Substitution reactions can yield a variety of products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The triazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The aniline moiety can interact with nucleic acids and proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial and anticancer activity.
Comparación Con Compuestos Similares
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4-methylaniline can be compared with other similar compounds, such as:
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline: This compound lacks the methyl group on the aniline moiety, which can affect its chemical and biological properties.
4-Methyl-2-(1,2,4-triazol-5-yl)aniline: This compound lacks the ethyl and methyl groups on the triazole moiety, which can affect its reactivity and biological activity.
2-(3-Ethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline: This compound lacks the methyl group on the triazole moiety, which can influence its chemical stability and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C12H16N4 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-4-methylaniline |
InChI |
InChI=1S/C12H16N4/c1-4-11-14-12(16(3)15-11)9-7-8(2)5-6-10(9)13/h5-7H,4,13H2,1-3H3 |
Clave InChI |
NWUQIZNBSURBBJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=N1)C2=C(C=CC(=C2)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


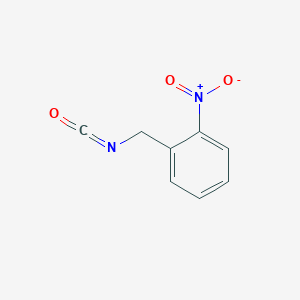

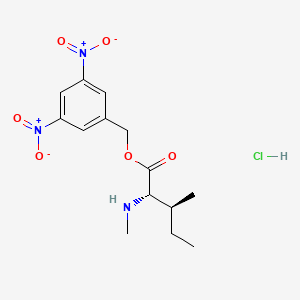



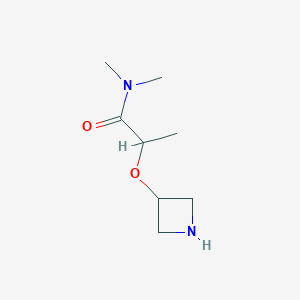

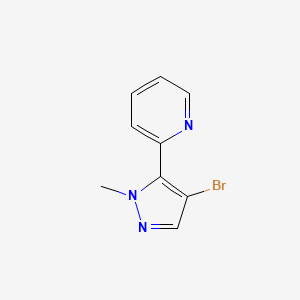
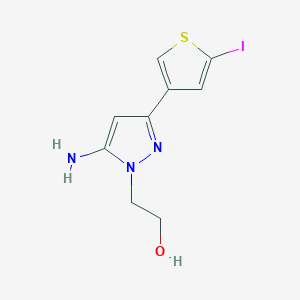
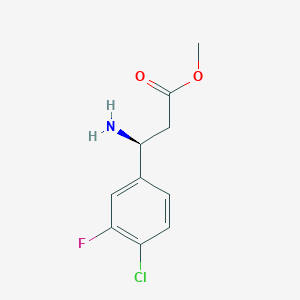

![1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine](/img/structure/B13633002.png)
![2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13633004.png)
